molecular formula C18H16N6 B150116 N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine CAS No. 137160-01-1

N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine

Cat. No. B150116
M. Wt: 316.4 g/mol
InChI Key: ZXJRJDHOPCFNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine, also known as SNAP-tag, is a small molecule that has gained significant attention in the scientific community due to its numerous applications in biological research. SNAP-tag is a genetically encoded protein that can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes.

Mechanism Of Action

The mechanism of action of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the covalent attachment of a probe to the guanidine group of the protein of interest. The probe contains a benzyl group that reacts with the guanidine group to form a stable covalent bond. This covalent bond is resistant to denaturation and can be used to track the protein of interest in live cells.

Biochemical And Physiological Effects

N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine does not have any known biochemical or physiological effects on cells or organisms. It is a small molecule that is easily metabolized and excreted from the body.

Advantages And Limitations For Lab Experiments

The main advantage of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its specificity and versatility. It allows for site-specific covalent labeling of proteins of interest, which can be used to study protein localization, protein trafficking, and protein-protein interactions. The main limitation of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its cost. The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is complex and expensive, which limits its use in some laboratories.

Future Directions

There are numerous future directions for the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in biological research. One direction is the development of new probes that can be used to track different aspects of protein function, such as protein conformation and protein activity. Another direction is the development of new fusion proteins that can be used to study different aspects of cell biology, such as organelle dynamics and membrane trafficking. Finally, the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in live animal models could provide new insights into the function of proteins in vivo.

Synthesis Methods

The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the use of heterocyclic chemistry. The first step involves the synthesis of 3-azidobenzoic acid, which is then reacted with 1-naphthylguanidine to form N-(3-azidophenyl)-N'-1-naphthylguanidine. The final step involves the methylation of the guanidine group to form N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine, which is the final product.

Scientific Research Applications

N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine has numerous applications in biological research, including protein localization, protein trafficking, and protein-protein interactions. N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes, including fluorescent dyes, biotin, and nanoparticles. This labeling can be used to track the movement of proteins in live cells, study protein-protein interactions, and measure protein expression levels.

properties

CAS RN

137160-01-1

Product Name

N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

1-(3-azidophenyl)-1-methyl-2-naphthalen-1-ylguanidine

InChI

InChI=1S/C18H16N6/c1-24(15-9-5-8-14(12-15)22-23-20)18(19)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,19,21)

InChI Key

ZXJRJDHOPCFNGZ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N

Canonical SMILES

CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N

Other CAS RN

137160-01-1

synonyms

N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine
N3PhMeNapG

Origin of Product

United States

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